Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate
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Overview
Description
Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate is a compound that belongs to the class of 1,3,4-oxadiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate typically involves the Pudovik-type reaction. This reaction involves the condensation of diethyl phosphite with imines, which are derived from 5-phenyl-1,2,4-oxadiazol-2-amine and aromatic aldehydes. The reaction is often carried out under microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: It can be reduced to form corresponding phosphonates.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products
Oxidation: Phosphonic acids.
Reduction: Corresponding phosphonates.
Substitution: Various substituted oxadiazole derivatives
Scientific Research Applications
Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate involves its interaction with specific molecular targets. The compound can coordinate with metal ions, forming complexes that exhibit catalytic activity. In biological systems, it can interact with viral proteins, inhibiting their function and preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-trifluoromethylphenyl)methyl]phosphonate
- Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(2-methoxyphenyl)methyl]phosphonate
- Diethyl [(5-phenyl-1,3,4-oxadiazol-2-ylamino)(4-nitrophenyl)methyl]phosphonate
Uniqueness
Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate is unique due to its specific structural features, which allow it to form stable complexes with metal ions and exhibit diverse biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry .
Properties
CAS No. |
52172-49-3 |
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Molecular Formula |
C13H17N2O4P |
Molecular Weight |
296.26 g/mol |
IUPAC Name |
2-(diethoxyphosphorylmethyl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H17N2O4P/c1-3-17-20(16,18-4-2)10-12-14-15-13(19-12)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
BZZXGUWTUHHMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=NN=C(O1)C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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